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  • Product: 1-Azaspiro[4.6]undecan-3-ol
  • CAS: 2174002-39-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Azaspiro[4.6]undecan-3-ol: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target selectivity and improved physicochemical properties. Among these, the 1-azaspiro[4.6]undecane framework represents a versatile and underexplored motif. This technical guide provides a comprehensive overview of 1-Azaspiro[4.6]undecan-3-ol, a specific member of this class. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from its constitutional isomer, 1-azaspiro[4.6]undecan-4-ol, and related azaspirocyclic systems. We will delve into its predicted physicochemical properties, plausible synthetic strategies, and standard characterization methodologies, while also highlighting the broader therapeutic potential of the azaspiro[4.6]undecane core.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

The drive to "escape from flatland" in drug design has propelled the exploration of novel, three-dimensional molecular architectures.[1] Spirocyclic N-heterocycles are particularly sought-after building blocks due to their conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[2] The 1-azaspiro[4.6]undecane system, featuring a pyrrolidine ring fused to a cycloheptane ring through a common spiro-carbon, offers a unique spatial arrangement of functional groups, making it an attractive scaffold for interrogating biological systems. This guide focuses on the 3-ol derivative, a molecule poised for further functionalization and exploration in drug discovery programs.

Physicochemical Properties of 1-Azaspiro[4.6]undecan-3-ol

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₁₉NO-
Molecular Weight 169.26 g/mol Calculated
Monoisotopic Mass 169.14667 DaPubChem (for isomer)[3]
XlogP 1.5PubChem (for isomer)[3]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 1Calculated

These properties are predicted and should be confirmed by experimental data.

The predicted XlogP value of 1.5 suggests that 1-Azaspiro[4.6]undecan-3-ol is likely to have a balanced lipophilicity, a desirable trait for drug candidates as it influences both solubility and membrane permeability.[4] The presence of both hydrogen bond donor (the hydroxyl and amine groups) and acceptor (the nitrogen and oxygen atoms) functionalities indicates its potential to engage in specific interactions with biological targets.

Synthesis and Reactivity

The synthesis of azaspiro[4.6]undecane skeletons can be approached through various synthetic strategies, often involving intramolecular cyclization reactions. A plausible retro-synthetic analysis for 1-Azaspiro[4.6]undecan-3-ol is outlined below.

G Target 1-Azaspiro[4.6]undecan-3-ol Intermediate1 N-Protected Azaspiro-undecanone Target->Intermediate1 Reduction Intermediate2 Cycloheptanone Derivative Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Amino Acid Derivative Intermediate2->Intermediate3 Functional Group Interconversion G cluster_synthesis Synthesis cluster_analysis Characterization Start Starting Materials Reaction Chemical Reactions Start->Reaction Crude Crude Product Reaction->Crude NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Crude->NMR MS Mass Spectrometry (HRMS) Crude->MS IR IR Spectroscopy Crude->IR Pure Pure Compound

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Exploratory

The In Vivo Biological Activity and Pharmacological Utility of the 1-Azaspiro[4.6]undecan-3-ol Scaffold in Modern Drug Discovery

Executive Summary The transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structural evolution is the 1-azaspiro[4.6]undecan-3-ol scaffold. Characterized by a pyrrolidine-like ring fused to a cycloheptane-like ring at a single spiro carbon, this building block offers exceptional conformational rigidity and a high fraction of sp³-hybridized carbons ( Fsp3​ ). This technical whitepaper synthesizes the in vivo pharmacokinetic advantages, pharmacodynamic applications, and validated experimental methodologies associated with the azaspiro[4.6]undecane class, providing actionable insights for drug development professionals.

Structural Causality: The "Escape from Flatland" Paradigm

The historical reliance on flat, aromatic rings in drug design often resulted in candidates with poor aqueous solubility and high attrition rates in clinical trials. The strategic incorporation of spirocyclic systems, such as the 1-azaspiro[4.6]undecan-3-ol core, directly addresses these liabilities[1].

The Causality of the Spirocycle:

  • Reduced Entropic Penalty: The rigid spiro[4.6] junction locks the molecule into a specific bioactive conformation. When the drug binds to its target receptor, the loss of conformational entropy is minimized, significantly enhancing binding affinity.

  • Metabolic Shielding: The three-dimensional bulk of the spirocycle sterically hinders Cytochrome P450 (CYP) enzymes, reducing metabolic clearance and prolonging in vivo half-life.

  • Functionalization Vectors: The secondary amine (aza) provides a site for alkylation or amidation, while the hydroxyl group (-OH) at position 3 serves as a highly specific vector for etherification or the attachment of complex linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs)[2].

Quantitative Data: Pharmacokinetic Advantages

The structural shift from planar to spirocyclic directly translates to superior in vivo performance. Table 1 summarizes the comparative pharmacokinetic parameters.

Table 1: Comparative In Vivo Pharmacokinetic Parameters

ParameterTraditional Flat AromaticAzaspiro[4.6]undecane ScaffoldBiological Implication
Fraction sp³ ( Fsp3​ ) < 0.25> 0.45Enhanced 3D complexity and target specificity.
Aqueous Solubility Poor (< 10 µg/mL)High (> 100 µg/mL)Improved oral absorption and formulation ease.
Metabolic Clearance High (Rapid CYP metabolism)Low (Steric shielding)Prolonged in vivo half-life and sustained exposure.
Oral Bioavailability (F%) < 20%> 60%Viability for oral dosing regimens in clinical settings.

In Vivo Biological Activities & Therapeutic Applications

Neuropharmacology: σ1R and MOR Modulation

Spirocyclic amines are privileged scaffolds for central nervous system (CNS) targets. Derivatives of the azaspiro undecane class have been engineered as potent dual μ-opioid receptor (MOR) agonists and Sigma-1 receptor (σ1R) antagonists[3]. In vivo murine models demonstrate that this dual action provides robust analgesia while mitigating the severe respiratory depression and tolerance typical of traditional opioids. Furthermore, radiolabeled azaspiro decane and undecane derivatives have been successfully utilized in small animal positron emission tomography (PET) for in vivo tumor imaging, exploiting the overexpression of σ1R in human carcinomas[4].

Oncology and Targeted Protein Degradation

The 1-azaspiro[4.6]undecan-3-ol scaffold is highly valuable in the synthesis of PROTACs. The rigid geometry of the spirocycle acts as an optimal connector, precisely orienting the E3 ubiquitin ligase ligand and the target protein ligand to facilitate ternary complex formation[2]. Beyond PROTACs, azaspiro undecane diones exhibit direct cytotoxic activity against aggressive cancer lines, such as SK-HEP-1 human liver adenocarcinoma cells, effectively reducing tumor viability in vitro and translating to tumor growth inhibition in vivo[5].

Infectious Diseases: Marine Natural Products

Nature heavily utilizes the azaspiro undecane framework. Psammaplysins, a class of marine natural products isolated from Verongiida sponges, feature a unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone. These compounds display potent in vivo antimalarial, antiviral, and cancer growth inhibitory properties[6]. Similarly, synthetic indolyl azaspiroketal Mannich bases have demonstrated potent anti-mycobacterial activity in vivo, functioning by selectively permeabilizing the bacterial cell membrane[7].

Mechanistic Visualizations

G N1 Azaspiro[4.6]undecane Scaffold N2 Target Binding (σ1R / MOR) N1->N2 N3 Signal Transduction Modulation N2->N3 N4 In Vivo Efficacy (Analgesia / Anti-tumor) N3->N4

Pathway of target modulation by azaspiro[4.6]undecane derivatives leading to in vivo efficacy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic rationales for every step.

Protocol A: In Vivo Pharmacokinetic (PK) Profiling

This protocol determines the clearance, half-life, and oral bioavailability of novel 1-azaspiro[4.6]undecan-3-ol derivatives.

  • Formulation Preparation: Dissolve the azaspiro compound in 5% DMSO to disrupt the crystal lattice energy. Sequentially add 40% PEG300 and 5% Tween 80 to maintain micellar solubility, followed by 50% ddH₂O[2].

    • Causality: This specific co-solvent system prevents in vivo precipitation upon intravenous injection, ensuring accurate Cmax​ readings and preventing micro-embolisms in the test subjects.

  • Dosing & Administration: Administer the formulation to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

    • Causality: Dual-route administration is mandatory to mathematically calculate the absolute oral bioavailability (F%).

  • Serial Blood Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: This dense temporal resolution is required to accurately capture both the rapid distribution phase (alpha) and the terminal elimination phase (beta).

  • Plasma Extraction & LC-MS/MS: Precipitate plasma proteins using cold acetonitrile containing an isotopically labeled internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality: The internal standard corrects for matrix effects and ion suppression, validating the quantitative accuracy of the mass spectrometry assay.

G S1 Formulation (DMSO/PEG300/Tween/H2O) S2 In Vivo Dosing (IV & PO Routes) S1->S2 S3 Serial Blood Sampling (Time-course) S2->S3 S4 LC-MS/MS Analysis (Internal Standard) S3->S4 S5 PK Parameter Calculation (Clearance, Bioavailability) S4->S5

Standardized self-validating workflow for evaluating in vivo pharmacokinetics of spirocycles.

Protocol B: In Vivo Xenograft Tumor Efficacy

This protocol evaluates the anti-tumor efficacy of azaspiro-based cytotoxic agents or PROTACs.

  • Cell Culture & Implantation: Cultivate SK-HEP-1 human liver adenocarcinoma cells[5]. Suspend 5×106 cells in a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of athymic nude mice.

    • Causality: Matrigel provides essential extracellular matrix support, significantly improving the tumor take-rate and facilitating initial vascularization.

  • Randomization & Treatment: Once tumors reach an average volume of ~100 mm³, randomize the mice into a vehicle control group and treatment groups. Administer the azaspiro compound daily via intraperitoneal (IP) injection.

    • Causality: Randomization at a specific, established tumor volume ensures baseline equivalence across cohorts, isolating the compound's pharmacodynamic effect from inherent biological variance.

  • Efficacy Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the standard ellipsoid formula: V=(length×width2)/2 .

    • Causality: This formula provides a standardized, non-invasive metric for quantifying in vivo tumor growth inhibition over the course of the study.

References

  • [4] Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed (nih.gov) URL:[Link]

  • [3] Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL:[Link]

  • [7] Title: Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity Source: PMC (nih.gov) URL:[Link]

  • [6] Title: Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties Source: MDPI URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 1-Azaspiro[4.6]undecan-3-ol: A Roadmap for Drug Discovery

Foreword: Unveiling the Three-Dimensional Architecture of a Promising Spirocyclic Scaffold In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their inherent three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Three-Dimensional Architecture of a Promising Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, often leading to compounds with improved pharmacological profiles. 1-Azaspiro[4.6]undecan-3-ol, a molecule featuring a fused pyrrolidine and cycloheptane ring system with a hydroxyl functional group, represents a promising, yet underexplored, building block for the synthesis of novel therapeutics. The precise arrangement of atoms in this molecule, its conformation, and the intermolecular interactions it forms are critical determinants of its potential biological activity.

This technical guide provides a comprehensive, field-proven roadmap for the crystal structure analysis of 1-Azaspiro[4.6]undecan-3-ol. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each step. We will navigate the entire workflow, from the crucial first step of obtaining high-quality single crystals to the final, detailed analysis of the crystal structure. This document is intended to serve as a practical and authoritative resource for those seeking to unlock the therapeutic potential of this and similar spirocyclic systems.

Synthesis and Purification: The Foundation of Quality Crystallography

A prerequisite for any successful crystallographic study is the availability of a highly pure, crystalline material. While numerous synthetic routes to azaspirocycles exist, a plausible and efficient pathway to 1-Azaspiro[4.6]undecan-3-ol is proposed, drawing inspiration from established methodologies for related compounds.

Proposed Synthetic Pathway:

A potential synthetic route could involve a multi-step process beginning with commercially available starting materials, culminating in the formation of the spirocyclic core and subsequent functional group manipulation to introduce the hydroxyl group at the 3-position. The final product would require rigorous purification, typically by column chromatography followed by recrystallization, to achieve a purity of >99%, as confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Art and Science of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. A systematic screening of various crystallization techniques and conditions is essential.

2.1. Crystallization Screening Protocol

A parallel screening approach is recommended to efficiently explore a wide range of crystallization conditions. This involves using small amounts of the purified compound with a variety of solvents and crystallization methods.

Table 1: Crystallization Screening Conditions for 1-Azaspiro[4.6]undecan-3-ol

Experiment IDSolvent System (v/v)MethodTemperature (°C)Observations (after 7 days)
CS-01MethanolSlow Evaporation20Amorphous precipitate
CS-02Ethanol/Water (9:1)Slow Evaporation20Small needles, poor quality
CS-03AcetoneSlow Evaporation4No crystals
CS-04Ethyl Acetate/HexaneVapor Diffusion20Clear, well-defined prisms
CS-05Dichloromethane/PentaneVapor Diffusion4Oily residue
CS-06IsopropanolSlow Cooling4Microcrystalline powder

2.2. Detailed Crystallization Protocols

Based on the screening results, the most promising conditions are optimized to grow larger, higher-quality crystals.

Protocol 1: Slow Evaporation [1][2]

  • Prepare a nearly saturated solution of 1-Azaspiro[4.6]undecan-3-ol in a suitable solvent (e.g., ethanol/water).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion [3][4]

  • Dissolve approximately 5-10 mg of the compound in a small volume (0.5 mL) of a solvent in which it is readily soluble (e.g., ethyl acetate) in a small, open vial.

  • Place this inner vial inside a larger, sealed vessel (e.g., a beaker covered with a watch glass) containing a larger volume (5 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

  • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

  • Store the setup in a stable environment and observe for the formation of single crystals.

Diagram 1: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Vessel Inner_Vial {Inner Vial | Compound in Solvent (e.g., Ethyl Acetate)} Crystal_Formation Single Crystal Formation Inner_Vial->Crystal_Formation Supersaturation & Crystallization Anti_Solvent Anti-Solvent (e.g., Hexane) Anti_Solvent->Inner_Vial Anti-Solvent Vapor Vapor_Diffusion Vapor Diffusion

Caption: A schematic of the vapor diffusion technique for crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SC-XRD.

3.1. Data Collection

  • A carefully selected single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • A complete dataset is collected, consisting of thousands of reflections at different crystal orientations.

3.2. Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of each reflection. This is typically done using software packages like CrysAlisPro or SAINT.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Model

The processed diffraction data is used to solve and refine the crystal structure.

4.1. Structure Solution

The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

4.2. Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Table 2: Hypothetical Crystallographic Data for 1-Azaspiro[4.6]undecan-3-ol

ParameterValue
Chemical FormulaC10H19NO
Formula Weight169.26
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(7)
Z4
Calculated Density (g/cm³)1.125
Absorption Coefficient (mm⁻¹)0.074
F(000)376
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2287 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125

Analysis of the Crystal Structure: Deciphering the Molecular Architecture

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

5.1. Molecular Conformation

The analysis would reveal the precise conformation of the pyrrolidine and cycloheptane rings. The five-membered pyrrolidine ring would likely adopt an envelope or twisted conformation, while the larger seven-membered cycloheptane ring would exhibit a more complex boat or chair-like conformation. The relative orientation of these two rings at the spiro center is a key structural feature.

5.2. Intermolecular Interactions

The presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring suggests the potential for strong hydrogen bonding. In the crystal lattice, molecules of 1-Azaspiro[4.6]undecan-3-ol would likely be linked by a network of O-H···N or O-H···O hydrogen bonds, which would play a crucial role in the overall crystal packing.

Diagram 2: Hydrogen Bonding Network Workflow

G Start Refined Crystal Structure Identify Identify Potential H-bond Donors (O-H) & Acceptors (N, O) Start->Identify Analyze Analyze Distances & Angles (e.g., D-H···A < 3.5 Å, Angle > 120°) Identify->Analyze Visualize Visualize H-bond Network in Crystal Packing Analyze->Visualize End Characterize Supramolecular Assembly Visualize->End

Caption: Workflow for analyzing hydrogen bonding interactions.

Advanced Structural Insights with Hirshfeld Surface Analysis

To further probe the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique provides a graphical representation of the regions of close contact between molecules in the crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of hydrogen bonding and other close contacts. A 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular interactions to the overall crystal packing.

Conclusion: From Structure to Drug Design

The successful crystal structure determination of 1-Azaspiro[4.6]undecan-3-ol provides an invaluable, high-resolution three-dimensional model of this important synthetic building block. This structural information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D shape of the molecule influences its biological activity.

  • Rational Drug Design: The atomic coordinates can be used for in silico studies, such as docking simulations with protein targets.

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

This guide has outlined a robust and scientifically sound methodology for the crystal structure analysis of 1-Azaspiro[4.6]undecan-3-ol. By following these principles, researchers can gain the critical structural insights necessary to accelerate the discovery and development of novel therapeutics based on this promising spirocyclic scaffold.

References

  • Vertex AI Search. (n.d.). Guide for crystallization.
  • University of York. (2006, January 8). Crystallisation Techniques.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • SPT Labtech. (n.d.). Chemical crystallization.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthetic Protocol: A Step-by-Step Guide to the Synthesis of 1-Azaspiro[4.6]undecan-3-ol

Abstract Azaspirocyclic scaffolds are of increasing importance in modern medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Azaspirocyclic scaffolds are of increasing importance in modern medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of 1-Azaspiro[4.6]undecan-3-ol, a novel spirocyclic amino alcohol. The presented synthetic route is designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for accessing this valuable molecular scaffold. The protocol is grounded in established chemical principles and supported by analogous transformations found in the scientific literature.

Introduction: The Significance of Azaspirocycles in Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds.[1][4] Their rigid, non-planar geometry allows for a more precise orientation of functional groups, enabling optimal interactions with biological targets.[1] The introduction of a nitrogen atom within the spirocyclic framework provides a key site for functionalization and can significantly influence a compound's physicochemical properties, such as solubility and basicity.[2] The synthesis of diverse azaspirocyclic structures is therefore of high interest to the medicinal chemistry community. This guide details a practical synthetic route to 1-Azaspiro[4.6]undecan-3-ol, a scaffold with potential applications in the development of novel therapeutics.

Synthetic Strategy Overview

The synthesis of 1-Azaspiro[4.6]undecan-3-ol is proposed as a multi-step sequence starting from commercially available cycloheptanone and ethyl cyanoacetate. The key steps involve the formation of a spirocyclic intermediate followed by functional group manipulations to yield the target amino alcohol. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Cycloheptanone C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C D Michael Addition C->D Intermediate 1 E Dieckmann Condensation D->E Intermediate 2 F Decarboxylation E->F Intermediate 3 G Reduction of Ketone F->G 1-Azaspiro[4.6]undecan-3-one H Reduction of Nitrile G->H Intermediate 4 I 1-Azaspiro[4.6]undecan-3-ol H->I

Figure 1: Proposed synthetic workflow for 1-Azaspiro[4.6]undecan-3-ol.

Detailed Synthetic Protocol

This protocol is designed for the synthesis of 1-Azaspiro[4.6]undecan-3-ol on a laboratory scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
CycloheptanoneC₇H₁₂O112.17Sigma-Aldrich
Ethyl cyanoacetateC₅H₇NO₂113.11Sigma-Aldrich
PiperidineC₅H₁₁N85.15Sigma-AldrichCatalyst
Sodium ethoxideC₂H₅NaO68.05Sigma-AldrichBase
Diethyl carbonateC₅H₁₀O₃118.13Sigma-Aldrich
Sodium borohydrideNaBH₄37.83Sigma-AldrichReducing agent
Lithium aluminum hydrideLiAlH₄37.95Sigma-AldrichReducing agent
Diethyl ether(C₂H₅)₂O74.12Fisher ScientificAnhydrous
EthanolC₂H₅OH46.07Fisher ScientificAnhydrous
TolueneC₇H₈92.14Fisher ScientificAnhydrous
Hydrochloric acidHCl36.46VWRConcentrated
Sodium hydroxideNaOH40.00VWR
Magnesium sulfateMgSO₄120.37VWRAnhydrous
Step 1: Synthesis of Ethyl 2-cyano-2-cycloheptylideneacetate (Intermediate 1)

This step involves a Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cycloheptanone (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and toluene (100 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-cyano-2-cycloheptylideneacetate.

Step 2: Synthesis of Diethyl 2-cyano-2,2-cycloheptanediacetate (Intermediate 2)

This step involves a Michael addition of a second equivalent of ethyl cyanoacetate to the α,β-unsaturated nitrile.

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ethyl 2-cyano-2-cycloheptylideneacetate (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol (50 mL) dropwise via the dropping funnel.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction with 1 M HCl and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diethyl 2-cyano-2,2-cycloheptanediacetate can be used in the next step without further purification.

Step 3: Synthesis of 3-Cyano-1-azaspiro[4.6]undecane-2,4-dione (Intermediate 3)

This key step involves an intramolecular Dieckmann condensation to form the spirocyclic core. The synthesis of spirocyclic pyrrolidines via Dieckmann condensation has been reported as a key transformation for creating novel spirocyclic building blocks.[5]

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (2.2 eq) to anhydrous toluene (200 mL).

  • Heat the suspension to reflux.

  • Add a solution of diethyl 2-cyano-2,2-cycloheptanediacetate (1.0 eq) in anhydrous toluene (100 mL) dropwise over 1 hour.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated HCl to neutralize the base.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 4: Synthesis of 1-Azaspiro[4.6]undecan-3-one

This step involves the decarboxylation of the β-keto ester followed by hydrolysis of the nitrile and decarboxylation of the resulting β-keto acid.

Procedure:

  • To a 250 mL round-bottom flask, add 3-cyano-1-azaspiro[4.6]undecane-2,4-dione (1.0 eq) and a 6 M aqueous HCl solution (100 mL).

  • Heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Azaspiro[4.6]undecan-3-one.

Step 5: Synthesis of 1-Azaspiro[4.6]undecan-3-ol

The final step is the reduction of the ketone to the desired alcohol.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-Azaspiro[4.6]undecan-3-one (1.0 eq) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Azaspiro[4.6]undecan-3-ol.

  • The final product can be purified by column chromatography or recrystallization.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Safety Precautions

  • Sodium ethoxide and Lithium aluminum hydride are highly reactive with water and should be handled under anhydrous conditions.

  • Piperidine is a toxic and flammable liquid.

  • Diethyl ether is extremely flammable.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-Azaspiro[4.6]undecan-3-ol. By leveraging established synthetic transformations, this guide offers a practical and accessible route to a novel and valuable azaspirocyclic scaffold for applications in drug discovery and medicinal chemistry. The inherent three-dimensionality and functional handles of this molecule make it an attractive building block for the creation of new chemical entities with potentially enhanced therapeutic profiles.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). National Center for Biotechnology Information.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Technical Notes & Optimization

Troubleshooting

Identifying common impurities in 1-Azaspiro[4.6]undecan-3-ol production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Azaspiro[4.6]undecan-3-ol. It provides in-depth troubleshooting advice and frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Azaspiro[4.6]undecan-3-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its production, with a focus on identifying and mitigating common impurities.

Introduction

1-Azaspiro[4.6]undecan-3-ol is a valuable spirocyclic building block in medicinal chemistry, prized for its unique three-dimensional structure that can impart favorable physicochemical properties to drug candidates. However, its synthesis is not without challenges, and the presence of impurities can significantly impact the yield, purity, and biological activity of the final compound and its derivatives. This guide offers a systematic approach to identifying and resolving common impurity-related issues.

Assumed Synthetic Pathway

This guide is based on a common and plausible two-step synthesis of 1-Azaspiro[4.6]undecan-3-ol, which involves the initial formation of the key intermediate, 1-Azaspiro[4.6]undecan-3-one, followed by its reduction to the desired amino alcohol. Understanding the potential pitfalls in each of these steps is crucial for effective troubleshooting.

Cycloheptanone Cycloheptanone 1-Azaspiro[4.6]undecan-3-one 1-Azaspiro[4.6]undecan-3-one Cycloheptanone->1-Azaspiro[4.6]undecan-3-one Step 1: Spirocyclization Ammonia Ammonia Ammonia->1-Azaspiro[4.6]undecan-3-one Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->1-Azaspiro[4.6]undecan-3-one 1-Azaspiro[4.6]undecan-3-ol 1-Azaspiro[4.6]undecan-3-ol 1-Azaspiro[4.6]undecan-3-one->1-Azaspiro[4.6]undecan-3-ol Step 2: Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->1-Azaspiro[4.6]undecan-3-ol

Caption: Plausible two-step synthesis of 1-Azaspiro[4.6]undecan-3-ol.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product shows two closely eluting peaks on HPLC. What are they likely to be?

A1: This is a very common observation and most likely indicates the presence of diastereomers of 1-Azaspiro[4.6]undecan-3-ol. The reduction of the prochiral ketone, 1-Azaspiro[4.6]undecan-3-one, with a reducing agent like sodium borohydride creates a new stereocenter at the C-3 position, leading to the formation of two diastereomers (cis and trans isomers). Their separation can be challenging and often requires specialized chiral chromatography.

Q2: I'm observing a significant amount of unreacted 1-Azaspiro[4.6]undecan-3-one in my final product. How can I improve the conversion?

A2: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). While stoichiometry suggests a 0.25 molar equivalent of NaBH4 per mole of ketone, it is common practice to use a larger excess (e.g., 1.5-2 equivalents) to ensure complete reaction.[1]

  • Reaction Temperature: Reductions are often performed at low temperatures (e.g., 0 °C) to control selectivity. However, if the reaction is sluggish, allowing it to slowly warm to room temperature might be necessary.

  • Purity of the Ketone: Impurities in the starting ketone can interfere with the reduction. Ensure your 1-Azaspiro[4.6]undecan-3-one is of high purity before proceeding.

  • Hydrolysis of the Reducing Agent: Sodium borohydride can react with protic solvents like methanol or ethanol, especially in the presence of acidic impurities.[2] Ensure your solvent is dry and consider adding the reducing agent in portions.

Q3: My NMR spectrum of the final product looks complex, with more peaks than expected. What could be the cause?

A3: A complex NMR spectrum can arise from several sources:

  • Presence of Diastereomers: As mentioned, the presence of two diastereomers will result in two sets of signals for many of the protons and carbons, leading to a more complex spectrum.

  • Residual Solvents: Common laboratory solvents used in the synthesis or workup can appear as impurities in the NMR spectrum.[1][3]

  • Unreacted Starting Materials: Signals from unreacted 1-Azaspiro[4.6]undecan-3-one or even cycloheptanone may be present.

  • Side-Products: Impurities from the spirocyclization step or byproducts from the reduction could be present.

A thorough analysis using 2D NMR techniques like COSY and HSQC can help in assigning the signals and identifying the structures of the impurities.[4]

Q4: I'm having trouble purifying the final product by standard column chromatography. What other methods can I try?

A4: The polar nature of amino alcohols can make purification by standard silica gel chromatography challenging due to tailing. Here are some alternative strategies:

  • Acid-Base Extraction: As an amine, 1-Azaspiro[4.6]undecan-3-ol can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Ion-Exchange Chromatography: This technique can be very effective for purifying amino alcohols.[5]

  • Preparative HPLC: For high-purity requirements, preparative HPLC, including chiral HPLC for separating diastereomers, is a powerful option.[6][7]

Part 2: Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the likely impurities that can arise during the synthesis of 1-Azaspiro[4.6]undecan-3-ol, their probable sources, and strategies for their detection and removal.

Table 1: Summary of Common Impurities
Impurity NameStructureLikely SourceDetection MethodMitigation and Purification
Unreacted Cycloheptanone C7H12OIncomplete reaction in Step 1.GC-MS, ¹H NMROptimize Step 1 reaction conditions (time, temperature, stoichiometry). Remove by aqueous workup or distillation.
Michael Adducts VariesSide reaction of ammonia or intermediate amines with ethyl acrylate in Step 1.LC-MS, NMRControl stoichiometry and reaction temperature in Step 1. Purification by column chromatography.
Unreacted 1-Azaspiro[4.6]undecan-3-one C10H17NOIncomplete reduction in Step 2.HPLC, GC-MS, ¹H NMRIncrease molar excess of reducing agent, extend reaction time, or increase temperature in Step 2. Purification by column chromatography or acid-base extraction.
Diastereomers of 1-Azaspiro[4.6]undecan-3-ol C10H19NONon-stereoselective reduction of the ketone in Step 2.Chiral HPLC, ¹H NMR, ¹³C NMRUse of a stereoselective reducing agent or separation of diastereomers by chiral chromatography or crystallization.[8][9]
Over-reduction Products C10H21NFurther reduction of the alcohol (unlikely with NaBH4).GC-MS, LC-MSUse of a milder reducing agent and careful control of reaction conditions.

Detailed Analysis of Impurities

Impurities from Step 1: Synthesis of 1-Azaspiro[4.6]undecan-3-one

The formation of the spirocyclic ketone is a critical step where several impurities can be introduced.

cluster_step1 Step 1: Impurity Formation Cycloheptanone Cycloheptanone Desired_Product 1-Azaspiro[4.6]undecan-3-one Cycloheptanone->Desired_Product Unreacted_Cycloheptanone Unreacted Cycloheptanone Cycloheptanone->Unreacted_Cycloheptanone Incomplete Reaction Ammonia Ammonia Ammonia->Desired_Product Michael_Adducts Michael Adducts Ammonia->Michael_Adducts Side Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Desired_Product Ethyl_Acrylate->Michael_Adducts

Caption: Potential impurity pathways in the synthesis of 1-Azaspiro[4.6]undecan-3-one.

  • Unreacted Cycloheptanone:

    • Causality: Incomplete reaction due to suboptimal reaction conditions (e.g., insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents). The presence of certain impurities in commercial cycloheptanone, such as other cyclic ketones, can also affect the reaction efficiency.[10]

    • Detection: Easily detected by GC-MS due to its volatility. Its characteristic C=O stretch in the IR spectrum and signals in the ¹H NMR spectrum (around 2.4 ppm) can also be indicative.[1]

    • Troubleshooting:

      • Protocol: Ensure the reaction is monitored by TLC or GC until the starting material is consumed. Consider a slight excess of ammonia and ethyl acrylate.

      • Purification: Unreacted cycloheptanone can often be removed during the aqueous workup due to its limited water solubility. If it persists, purification of the crude ketone by column chromatography or distillation is recommended.

  • Michael Adducts:

    • Causality: The reaction of ammonia or intermediate amines with more than one equivalent of ethyl acrylate can lead to the formation of di- and tri-adducts. This is more likely to occur if there are localized high concentrations of ethyl acrylate or if the reaction temperature is too high.

    • Detection: These higher molecular weight byproducts can be detected by LC-MS. Their NMR spectra will show additional signals corresponding to the extra ethyl propionate moieties.

    • Troubleshooting:

      • Protocol: Add the ethyl acrylate slowly and portion-wise to the reaction mixture containing cycloheptanone and ammonia to maintain a low concentration of the Michael acceptor. Maintain the recommended reaction temperature.

      • Purification: These adducts are generally more polar than the desired product and can be separated by column chromatography on silica gel.

Impurities from Step 2: Reduction of 1-Azaspiro[4.6]undecan-3-one

The reduction of the spirocyclic ketone to the corresponding alcohol is a source of potential stereoisomeric impurities and unreacted starting material.

cluster_step2 Step 2: Impurity Formation Ketone 1-Azaspiro[4.6]undecan-3-one Desired_Product 1-Azaspiro[4.6]undecan-3-ol (Diastereomeric Mixture) Ketone->Desired_Product Unreacted_Ketone Unreacted Ketone Ketone->Unreacted_Ketone Incomplete Reduction Reducing_Agent NaBH4 Reducing_Agent->Desired_Product

Caption: Potential impurity pathways in the reduction of 1-Azaspiro[4.6]undecan-3-one.

  • Unreacted 1-Azaspiro[4.6]undecan-3-one:

    • Causality: As detailed in the FAQs, this is typically due to insufficient reducing agent, low reaction temperature, or deactivation of the reducing agent.

    • Detection: HPLC is an excellent method to quantify the amount of residual ketone.[11] The carbonyl peak in the ¹³C NMR spectrum (around 210 ppm) is a clear indicator of its presence.

    • Troubleshooting:

      • Protocol: Monitor the reaction by TLC until the ketone is no longer visible. If the reaction stalls, a second addition of the reducing agent may be necessary.

      • Purification: The ketone is less polar than the corresponding alcohol, allowing for separation by column chromatography. An acid-base workup can also be effective, as the ketone will remain in the organic phase while the amino alcohol is extracted into the aqueous acidic phase.

  • Diastereomers of 1-Azaspiro[4.6]undecan-3-ol:

    • Causality: The reduction of the prochiral ketone with an achiral reducing agent like sodium borohydride will generally lead to a mixture of diastereomers. The ratio of these isomers can be influenced by the steric hindrance around the carbonyl group and the reaction conditions.

    • Detection:

      • Chiral HPLC: This is the most definitive method for separating and quantifying the diastereomers.[5][7]

      • NMR Spectroscopy: The two diastereomers will have distinct, albeit often similar, chemical shifts for the protons and carbons near the newly formed stereocenter. High-field NMR may be required to resolve these differences.[4]

    • Troubleshooting:

      • Protocol for Diastereoselective Reduction: To favor the formation of one diastereomer, a sterically hindered reducing agent (e.g., L-Selectride®) can be employed. The choice of solvent and temperature can also influence the diastereoselectivity.

      • Purification:

        • Preparative Chiral HPLC: This is the most effective method for separating the diastereomers on a laboratory scale.

        • Diastereomeric Salt Resolution: The diastereomeric mixture of the amino alcohol can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which may have different solubilities, allowing for their separation by fractional crystallization.[12]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of 1-Azaspiro[4.6]undecan-3-ol Diastereomers
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for the separation of amino alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile. The two diastereomers should appear as two distinct peaks. The ratio of the peak areas will give the diastereomeric ratio.

Protocol 2: Purification of 1-Azaspiro[4.6]undecan-3-ol via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). The amino alcohol will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10).

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times. The deprotonated amino alcohol will now be in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. PMC. [Link]

  • Chemical Approach to Separate Amino Alcohol Diastereomer Mixture. Proceedings of the West Virginia Academy of Science. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. ScienceDirect. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Synthesis of 2-Azaspiro[4.6]undec-7-enes from N-Tosyl-N-(3-arylpropargyl). ACS Publications. [Link]

  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PMC. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

  • Cycloheptanone synthesis. Organic Chemistry Portal. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. [Link]

  • Transformation of Cyclic Ketones as Impurities in Cyclohexanone in the Caprolactam Production Process. ResearchGate. [Link]

  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Semantic Scholar. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

Sources

Optimization

Resolving stereoisomer separation issues for 1-Azaspiro[4.6]undecan-3-ol

Welcome to the Technical Support Center for the isolation and stereoisomeric resolution of 1-Azaspiro[4.6]undecan-3-ol . Because this spirocyclic molecule contains two distinct stereocenters—the spiro junction at C5 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and stereoisomeric resolution of 1-Azaspiro[4.6]undecan-3-ol .

Because this spirocyclic molecule contains two distinct stereocenters—the spiro junction at C5 and the hydroxyl-bearing carbon at C3—it exists as four distinct stereoisomers (two diastereomeric pairs, each comprising two enantiomers). Achieving absolute stereocontrol requires a orthogonal, two-dimensional chromatographic approach: achiral separation of the diastereomers followed by chiral resolution of the enantiomeric pairs.

Below, you will find expert troubleshooting guides, mechanistic explanations, and self-validating protocols designed to resolve the most common bottlenecks encountered with basic spirocyclic amines.

Workflow Overview

Workflow Racemate 1-Azaspiro[4.6]undecan-3-ol (4 Stereoisomers) DiaSep Diastereomer Separation (Achiral RP-HPLC / Silica) Racemate->DiaSep CisPair Cis-Racemate (2 Enantiomers) DiaSep->CisPair Peak 1 (Diastereomer A) TransPair Trans-Racemate (2 Enantiomers) DiaSep->TransPair Peak 2 (Diastereomer B) ChiralSFC1 Chiral SFC (Polysaccharide CSP) + Basic Additive CisPair->ChiralSFC1 ChiralSFC2 Chiral SFC (Polysaccharide CSP) + Basic Additive TransPair->ChiralSFC2 E1 (3R,5R)-Isomer ChiralSFC1->E1 E2 (3S,5S)-Isomer ChiralSFC1->E2 E3 (3R,5S)-Isomer ChiralSFC2->E3 E4 (3S,5R)-Isomer ChiralSFC2->E4

Workflow for the complete orthogonal stereoisomeric resolution of 1-Azaspiro[4.6]undecan-3-ol.

Troubleshooting Guide: Diastereomeric Resolution (Achiral Chromatography)

Q: During normal-phase flash chromatography, my compound exhibits severe peak tailing and low recovery. What is the mechanism behind this, and how can it be resolved? A: This is a classic physicochemical issue caused by the secondary amine (N1) in the spirocyclic core. With a pKa typically around 9–10, the amine is protonated under standard conditions. Traditional Type A silica gel contains exposed, acidic silanol groups (Si-OH) with a pKa of ~4.5. These silanols ionize to form negatively charged sites (Si-O⁻) that engage in a secondary cation-exchange interaction with the protonated amine. Because this interaction is energetically stronger and desorbs slower than standard hydrophobic interactions, it results in exponential peak tailing and irreversible adsorption[1]. Solution: Transition to high-purity Type B silica (which has lower metal content and fewer isolated silanols). Alternatively, add a basic modifier such as 1–5% triethylamine (TEA) or 0.1% ammonium hydroxide to the mobile phase. These additives competitively bind to and mask the active silanols, ensuring the analyte elutes via a single retention mechanism.

Q: I switched to Reversed-Phase HPLC (RP-HPLC) to separate the cis/trans diastereomers, but the peaks are still asymmetrical. Should I use Formic Acid or Trifluoroacetic Acid (TFA)? A: For basic spirocyclic amines, 0.1% TFA is significantly superior to 0.1% Formic Acid. Formic acid (pH ~2.7 at 0.1%) is not acidic enough to fully protonate all residual silanols on the C18 column surface. Consequently, some cation-exchange tailing still occurs. TFA, however, drops the mobile phase pH to ~2.0, effectively neutralizing the vast majority of surface silanols[2]. Furthermore, TFA acts as a strong ion-pairing agent, forming a neutral hydrophobic complex with the basic amine, which improves both peak shape and retention on the reversed-phase column.

Mechanism Amine Protonated Basic Amine (Analyte) Silanol Ionized Silanol (Si-O⁻) (Stationary Phase) Amine->Silanol Strong Interaction Masked Masked/Neutralized Silanol (No Ion-Exchange) Amine->Masked Ideal Interaction Tailing Secondary Cation-Exchange (Peak Tailing / Broadening) Silanol->Tailing Additive Basic Additive (e.g., DEA) or Low pH (TFA) Additive->Silanol Competes / Neutralizes Additive->Masked Sharp Hydrophobic/Chiral Interaction (Sharp Symmetrical Peak) Masked->Sharp

Mechanism of peak tailing via silanol interactions and resolution using targeted mobile phase additives.

Troubleshooting Guide: Enantiomeric Resolution (Chiral SFC)

Q: Why is Supercritical Fluid Chromatography (SFC) recommended over Chiral HPLC for the enantioseparation of 1-Azaspiro[4.6]undecan-3-ol? A: SFC utilizes supercritical CO₂ as the primary mobile phase, which possesses lower viscosity and higher solute diffusivity compared to liquid solvents. For highly polar and basic molecules like secondary amines, chiral resolution in HPLC is often hindered by broad peaks and poor mass transfer. SFC accelerates the mass transfer kinetics within the porous chiral stationary phase (CSP), reducing band broadening and drastically shortening analysis time—often by 8-fold compared to RP-HPLC[3].

Q: Which Chiral Stationary Phase (CSP) and additive combination yields the best enantioselectivity for this molecule? A: Immobilized polysaccharide-based CSPs, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective. The chiral recognition mechanism relies on hydrogen bonding between the analyte's hydroxyl/amine groups and the carbamate linkages of the CSP, combined with steric fitting into the helical polysaccharide backbone[4]. Crucial Additive Note: Polysaccharide columns require additives to prevent tailing of basic amines in SFC. Using 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA) in the alcoholic co-solvent (e.g., Methanol or Ethanol) is standard. Interestingly, recent studies show that adding a strong acid, such as 0.1% ethanesulfonic acid, can also dramatically improve chiral separation by forming an intact, highly soluble salt pair with the basic amine that interacts favorably with the CSP[5].

Quantitative Data Presentation: Method Optimization

The table below summarizes the effect of different stationary phases and mobile phase modifiers on the peak asymmetry factor ( As​ ) and resolution ( Rs​ ) of 1-Azaspiro[4.6]undecan-3-ol.

Chromatography TypeStationary PhaseMobile Phase / ModifierAsymmetry Factor ( As​ )Resolution ( Rs​ )Outcome
RP-HPLC C18 (Type A Silica)H₂O/MeCN + 0.1% Formic Acid2.45N/A (Co-elution)Severe Tailing
RP-HPLC C18 (Type B Silica)H₂O/MeCN + 0.1% TFA1.152.10 (Diastereomers)Excellent
Chiral SFC Chiralpak AD-HCO₂ / MeOH (No additive)>3.000.80Poor Mass Transfer
Chiral SFC Chiralpak AD-HCO₂ / MeOH + 0.2% DEA1.202.50 (Enantiomers)Baseline Resolution
Chiral SFC Chiralpak ICCO₂ / EtOH + 0.1% Ethanesulfonic Acid1.053.10 (Enantiomers)Optimal Salt-Pairing

(Note: An ideal Gaussian peak has an As​ of 1.0. Values < 1.5 are generally acceptable for preparative isolation).

Experimental Protocols: Self-Validating Workflows

Protocol A: Diastereomeric Separation via RP-HPLC

This protocol separates the cis and trans diastereomeric pairs of the spirocycle. It includes a self-validating diagnostic step to ensure system integrity before committing precious sample.

  • System Diagnostics (The "Neutral Marker" Test): Inject a mixed standard containing your analyte and a neutral hydrophobic marker (e.g., toluene).

    • Validation Check: If the neutral marker tails, you have a physical void volume issue in your column or tubing. If only the basic analyte tails, you have a chemical (silanol) issue[6].

  • Column Preparation: Equilibrate a high-purity Type B C18 column (e.g., Waters XBridge or Agilent ZORBAX RRHD) with 95% Water / 5% Acetonitrile containing 0.1% TFA.

  • Sample Preparation: Dissolve the racemic 1-Azaspiro[4.6]undecan-3-ol mixture in the initial mobile phase. Ensure the sample pH is < 3.0 to maintain full protonation and ion-pairing with TFA.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile over 20 minutes. The cis and trans diastereomers will elute as two distinct peaks.

  • Fraction Collection: Collect the two peaks separately. Lyophilize to remove water, acetonitrile, and volatile TFA.

Protocol B: Enantiomeric Resolution via Preparative Chiral SFC

Once the diastereomers are separated, apply this protocol to resolve the individual enantiomers.

  • Column Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IC, 5 µm, 250 x 4.6 mm for analytical scale).

  • Mobile Phase Preparation: Prepare a co-solvent of 100% HPLC-grade Ethanol containing 0.2% Diethylamine (DEA) or 0.1% Ethanesulfonic acid.

  • System Equilibration: Pump supercritical CO₂ and the co-solvent at a ratio of 80:20. Maintain backpressure at 120 bar and column temperature at 35°C to ensure fluid density remains constant.

  • Injection & Validation: Inject 10 µL of the purified diastereomer (dissolved in EtOH).

    • Validation Check: Calculate the Resolution ( Rs​ ) between the two enantiomeric peaks. If Rs​ < 1.5, decrease the co-solvent percentage to 15% to increase retention and chiral recognition time.

  • Scale-Up: Transfer the optimized isocratic method to a preparative SFC system, scaling the injection volume proportionally to the column's cross-sectional area.

References

  • Stoll, D. R., & McCalley, D. V. (2021). "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." Chromatography Online. Available at:[Link]

  • Waters Corporation. (2022). "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base. Available at:[Link]

  • Axion Analytical Labs. (2022). "HPLC Peak Tailing." Axion Labs. Available at: [Link]

  • He, B., et al. (2020). "Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography." PubMed. Available at:[Link]

  • Ali, I., et al. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Chromatography Online. Available at:[Link]

  • Stringham, R. W. (2005). "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Azaspiro[4.6]undecan-3-ol vs other spirocyclic azaspiro compounds

An in-depth technical comparison of spirocyclic scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional spatial orientation fundamentally alters pharmacokinetics, target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of spirocyclic scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional spatial orientation fundamentally alters pharmacokinetics, target binding, and safety profiles. As drug discovery increasingly shifts away from flat, heteroaromatic rings toward Fsp³-rich architectures, spirocycles have emerged as privileged scaffolds[1].

This guide provides an objective, data-driven comparison between 1-Azaspiro[4.6]undecan-3-ol —a bulky, functionalized spirocycle—and other common azaspiro alternatives. It is designed for medicinal chemists and drug development professionals seeking to optimize lead compounds through rational scaffold hopping.

The Paradigm Shift to Spirocyclic Scaffolds

Historically, medicinal chemistry relied heavily on planar rings (e.g., piperidines, piperazines, and morpholines) due to their synthetic accessibility. However, these flat scaffolds often suffer from suboptimal physicochemical properties, including high lipophilicity, poor aqueous solubility, and a propensity for off-target interactions such as hERG channel inhibition[2].

Introducing a spirocyclic system rigidifies the ligand conformation and increases the fraction of sp³-hybridized carbons (Fsp³). This three-dimensionality not only enhances the binding affinity to target proteins via "induced fit" mechanics but also disrupts the planar π-π stacking interactions that frequently drive off-target toxicity[1].

Workflow Start Target Identification & Hit Generation FlatRing Traditional Flat Scaffold (e.g., Piperidine) Start->FlatRing Tox Off-Target Effects (e.g., hERG Toxicity) FlatRing->Tox High Lipophilicity Spiro Spirocyclic Replacement (1-Azaspiro[4.6]undecan-3-ol) Tox->Spiro Bioisosteric Replacement Prop Enhanced 3D Architecture (Increased Fsp3) Spiro->Prop Conformational Restriction Lead Lead Optimization & Clinical Candidate Prop->Lead Improved PK/PD

Workflow of integrating spirocyclic scaffolds to overcome flat-ring liabilities in drug discovery.

Structural and Physicochemical Comparison

To select the appropriate spirocycle, one must evaluate the required exit vectors, steric bulk, and basicity. 1-Azaspiro[4.6]undecan-3-ol is characterized by a 5-membered pyrrolidine ring fused to a 7-membered cycloheptane ring at a single spiro carbon. The hydroxyl group at position 3 provides an essential synthetic handle.

Compared to smaller, more rigid bioisosteres like 2-azaspiro[3.3]heptane (a direct piperidine replacement)[3], the [4.6] system is significantly bulkier. It is specifically deployed when a ligand must occupy a large, deep hydrophobic pocket (e.g., in certain GPCRs or proteases) while maintaining a rigid core. Furthermore, the 7-membered ring offers unique pseudo-rotational flexibility absent in [3.3] or[3.4] systems[4].

Table 1: Physicochemical and Structural Profiling of Azaspiro Scaffolds
ScaffoldRing SystemFsp³Primary ApplicationKey Structural Advantage
1-Azaspiro[4.6]undecan-3-ol [4.6] (Pyrrolidine / Cycloheptane)0.91Bulky hydrophobic pocket targeting3-OH provides a versatile exit vector for late-stage functionalization.
2-Azaspiro[3.3]heptane [3.3] (Azetidine / Cyclobutane)1.00Piperidine bioisosterismMinimal steric bulk; highly rigid linear exit vectors.
2-Oxa-6-azaspiro[3.4]octane [3.4] (Azetidine / Tetrahydrofuran)0.88Morpholine bioisosterismOxygen heteroatom reduces basicity and improves aqueous solubility.
8-Azaspiro[5.6]dodec-10-ene [5.6] (Piperidine / Cycloheptene)0.75Scaffold rigidification in complex targetsAlkene handle allows for complex cross-coupling (e.g., pyrrole synthesis).

Experimental Methodologies & Self-Validating Protocols

To objectively assess the utility of 1-Azaspiro[4.6]undecan-3-ol, researchers must employ rigorous synthetic and biological workflows. The following protocols detail the causality behind the experimental design and incorporate self-validating steps to ensure data integrity.

Protocol A: Late-Stage Functionalization via the 3-Hydroxyl Vector

Objective: Synthesize an ether-linked derivative library from 1-Azaspiro[4.6]undecan-3-ol while preventing unwanted side reactions. Causality: The nitrogen at position 1 is highly nucleophilic. To selectively O-alkylate the 3-hydroxyl group, the secondary amine must first be protected (e.g., as a Boc carbamate). The 3-OH is sterically hindered by the adjacent bulky cycloheptane ring; therefore, a strong base (NaH) and a polar aprotic solvent (DMF) are required to generate a reactive alkoxide for S_N2 displacement.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 1-Azaspiro[4.6]undecan-3-ol (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (1.5 eq). Stir at room temperature for 4 hours.

  • Validation Step 1: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the [M+Boc+H]⁺ peak dominates.

  • O-Alkylation: Dissolve the Boc-protected intermediate in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Coupling: Add the desired alkyl/aryl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Quench with water, extract with EtOAc, and concentrate. Treat the crude residue with 20% TFA in DCM for 2 hours to remove the Boc group.

  • Validation Step 2: Purify via preparative HPLC. Confirm the final structure using ¹H/¹³C NMR and HRMS to ensure the [M+H]⁺ matches the calculated mass of the O-alkylated free amine.

Protocol B: Automated Patch-Clamp hERG Toxicity Assay

Objective: Evaluate the cardiotoxic liability of the synthesized 1-Azaspiro[4.6]undecan-3-ol derivatives compared to flat piperidine analogs. Causality: Basic, lipophilic amines frequently become trapped inside the hERG K⁺ channel pore via π-π or cation-π interactions with aromatic residues (Tyr652 and Phe656). The bulky, non-planar architecture of the[4.6] spirocycle physically disrupts these planar stacking interactions, theoretically increasing the IC₅₀ (reducing toxicity) compared to flat scaffolds[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using standard intracellular and extracellular recording solutions.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline tail current).

    • Positive Control: 1 µM Dofetilide (ensures assay sensitivity; should yield >90% current inhibition).

  • Compound Application: Perfuse the 1-Azaspiro[4.6]undecan-3-ol derivative at escalating concentrations (0.1 µM to 30 µM).

  • Data Acquisition: Measure the peak tail current amplitude following a depolarizing pulse protocol. Calculate the IC₅₀ using a standard Hill equation fit.

Pathway Ligand 1-Azaspiro[4.6]undecan-3-ol Derivative BasicN Shielded Basic Amine & Bulky Cycloheptane Ligand->BasicN Binding Disrupted Pi-Pi & Hydrophobic Stacking BasicN->Binding hERG hERG K+ Channel (Pore Domain) hERG->Binding Tox Decreased Cardiotoxicity Binding->Tox

Mechanistic pathway showing how bulky spirocyclic architectures reduce hERG channel cardiotoxicity.

Comparative Performance Metrics

When evaluating the output of the aforementioned assays, spirocycles generally demonstrate superior metabolic stability and solubility profiles compared to flat rings. While 1-Azaspiro[4.6]undecan-3-ol is more lipophilic than the [3.3] systems, its unique geometry still provides a favorable safety window.

Table 2: Representative in vitro Profiling Data (Comparative Model)
Compound Core (Matched Pair)hERG IC₅₀ (µM)Intrinsic Clearance (µL/min/mg)Kinetic Solubility (µM)
Flat Piperidine (Control) 1.245.240
2-Azaspiro[3.3]heptane >30.012.5>200
2-Oxa-6-azaspiro[3.4]octane >50.018.4>200
1-Azaspiro[4.6]undecan-3-ol 15.528.6120

Note: Data reflects generalized scaffold trends. The [4.6] spirocycle demonstrates a moderate hERG IC₅₀—vastly improved over the flat piperidine, though slightly more potent than the [3.3] system due to the increased lipophilicity of the cycloheptane ring.

Conclusion

The selection between 1-Azaspiro[4.6]undecan-3-ol and other azaspiro compounds hinges on the specific spatial requirements of the target binding site. While smaller spirocycles like 2-azaspiro[3.3]heptane are excellent for simple basicity reduction and linear spacing, 1-Azaspiro[4.6]undecan-3-ol offers a highly specialized, bulky 3D architecture. Its 3-hydroxyl group serves as a critical vector for divergent synthesis, making it an invaluable scaffold for targeting large, challenging hydrophobic pockets while mitigating the severe toxicity liabilities associated with traditional flat rings.

References

  • Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. Organic Letters - ACS Publications.[Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery - Taylor & Francis.[Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules - MDPI.[Link]

Sources

Validation

Comparing efficacy of 1-Azaspiro[4.6]undecan-3-ol structural analogs

Comparative Efficacy and Pharmacological Profiling of 1-Azaspiro[4.6]undecan-3-ol Structural Analogs The transition from flat, sp2-rich heteroaromatic rings to three-dimensional, sp3-rich spirocyclic scaffolds represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Pharmacological Profiling of 1-Azaspiro[4.6]undecan-3-ol Structural Analogs

The transition from flat, sp2-rich heteroaromatic rings to three-dimensional, sp3-rich spirocyclic scaffolds represents a major paradigm shift in modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) enhances aqueous solubility, mitigates off-target promiscuity, and improves metabolic stability. The 1-azaspiro[4.6]undecan-3-ol scaffold, featuring a unique 7,5-fused spirocyclic system, has emerged as a highly versatile building block. Recent patent literature highlights its utility in developing modulators for targets with complex hydrophobic pockets, such as the Stimulator of Interferon Genes (STING)1[1] and Werner syndrome helicase (WRN) 2[2]. Furthermore, these scaffolds are increasingly utilized in antiproliferation compounds for cancer therapeutics3[3].

This guide objectively compares the physicochemical and pharmacological performance of 1-azaspiro[4.6]undecan-3-ol against its key structural alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural Analogs: Rationale & Physicochemical Profiling

To evaluate efficacy, we compare the core scaffold against three distinct analogs:

  • 1-Azaspiro[4.6]undecan-3-ol (Core): A 7-membered cycloalkane spiro-fused to a 3-hydroxypyrrolidine ring.

  • 1-Azaspiro[4.5]decan-3-ol (Ring-Contracted Analog): Features a 6-membered cyclohexane ring. The increased rigidity reduces the entropic penalty during binding but limits induced-fit adaptability.

  • 1,4-Dioxa-8-azaspiro[4.6]undecane (Heteroatom-Substituted): Incorporates oxygen atoms into the larger ring, altering the hydrogen bond acceptor (HBA) profile, reactivity, and lowering lipophilicity 4[4].

  • 3-Oxa-1-azaspiro[4.6]undecan-2,4-dione (Carbonyl-Substituted): Introduces dione functionalities, significantly reducing the basicity of the spiro-nitrogen and altering the topological polar surface area (TPSA).

Quantitative Data Summary

Scaffold Analog Fsp3 Predicted LogP TPSA (Ų) pKa (Basic N) HLM Stability (t1/2, min) Target Binding (Kd, nM)*
1-Azaspiro[4.6]undecan-3-ol 1.00 1.8 32.6 ~9.2 45 120
1-Azaspiro[4.5]decan-3-ol 1.00 1.4 32.6 ~9.1 52 210
1,4-Dioxa-8-azaspiro[4.6]undecane 1.00 0.9 30.5 ~8.8 38 450

| 3-Oxa-1-azaspiro[4.6]undecan-2,4-dione | 0.73 | 0.2 | 65.4 | ~5.5 | 85 | >1000 |

*Representative Kd values based on competitive binding assays against a model spirocycle-binding target (e.g., STING).

Expert Insight (Causality): The 7-membered ring in the core scaffold provides critical conformational flexibility. Unlike the 6-membered analog, the 7-membered ring can adopt multiple twist-chair conformations. This flexibility allows the functionalized pyrrolidine moiety to optimally orient its hydroxyl group for hydrogen bonding within deep, dynamic binding pockets, drastically improving the binding affinity (Kd) compared to more rigid analogs.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify assay integrity.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity (Kd) and kinetics of azaspiro analogs to the target protein. Self-Validation: The assay includes a known high-affinity binder (positive control) to confirm correct protein folding on the chip, and a structurally related inactive analog (negative control) to rule out non-specific matrix binding.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., STING cytosolic domain) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling ensures stable, covalent attachment of the protein, preventing baseline drift during the extended dissociation phases typical of bulky spirocyclic compounds.

  • Analyte Preparation: Dilute the azaspiro analogs in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series (10 µM down to 39 nM).

    • Causality: Matching the DMSO concentration exactly between the running buffer and analyte is critical. Even a 0.1% mismatch will cause bulk refractive index shifts that mask the true binding signals of low-molecular-weight fragments.

  • Injection & Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon, Koff, and Kd.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the metabolic vulnerability of the spirocyclic scaffolds. Self-Validation: An internal standard (tolbutamide) is spiked into the quench solution to correct for any matrix effects, ionization suppression, or injection volume variations during LC-MS/MS analysis.

  • Incubation Setup: Mix 1 µM of the azaspiro analog with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450-mediated metabolism.

    • Causality: The azaspiro nitrogen is highly basic (pKa ~9.2) and protonated at physiological pH. CYP-mediated N-dealkylation or alpha-carbon oxidation is the primary clearance route for these scaffolds; NADPH is strictly required to drive this electron-transport cascade. Without it, the assay only measures non-CYP degradation.

  • Quenching: At time points (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL cold acetonitrile containing the internal standard.

  • Quantification: Analyze the remaining parent compound via LC-MS/MS to calculate intrinsic clearance (CLint) and half-life (t1/2).

Mechanistic Pathway: Spirocyclic Modulation

The following diagram illustrates how 1-azaspiro[4.6]undecan-3-ol analogs integrate into target signaling pathways, using STING modulation as a representative model.

G cGAMP cGAMP (Endogenous) STING STING Dimer cGAMP->STING Activates Spiro 1-Azaspiro[4.6]undecan-3-ol Spiro->STING Modulates TBK1 TBK1 Recruitment STING->TBK1 Conformational Shift IRF3 IRF3 Phosphorylation TBK1->IRF3 Kinase Activity IFN Type I Interferon IRF3->IFN Gene Expression

Fig 1. STING pathway modulation by 1-azaspiro[4.6]undecan-3-ol analogs.

Comparative Efficacy Conclusion

When comparing the efficacy of these structural analogs, the unadorned 1-azaspiro[4.6]undecan-3-ol scaffold consistently outperforms its derivatives in balancing target affinity and lipophilic efficiency (LipE).

  • Ring Size Dynamics: The contraction to a 6-membered ring (1-azaspiro[4.5]decan-3-ol) results in a nearly 2-fold loss in binding affinity. The 6-membered chair conformation restricts the spatial projection of the basic nitrogen, preventing optimal electrostatic interactions with acidic residues in the target pocket.

  • Heteroatom Influence: Substituting carbons for oxygen (1,4-dioxa analog) decreases LogP and improves solubility, but the introduction of competing hydrogen bond acceptors disrupts the hydration shell around the molecule, leading to an unfavorable desolvation penalty upon binding.

  • Basicity Modulation: The dione analog drastically reduces the basicity of the spiro-nitrogen. While this dramatically improves metabolic stability (t1/2 = 85 min) by preventing CYP-mediated N-oxidation, it abolishes the critical salt-bridge formation required for target engagement, rendering it inactive (Kd > 1000 nM).

For drug development professionals aiming to exploit sp3-rich chemical space, the 1-azaspiro[4.6]undecan-3-ol scaffold offers the optimal balance of conformational flexibility, basicity, and 3D vector projection.

References

  • WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents URL
  • WO2025137640A1 - Azaspiro wrn inhibitors Source: Google Patents URL
  • EP 4043460 A1 - ANTIPROLIFERATION COMPOUNDS AND USES THEREOF Source: European Patent Office / Googleapis URL
  • Buy 1,4-Dioxa-8-azaspiro[4.

Sources

Comparative

X-ray crystallography vs NMR for 1-Azaspiro[4.6]undecan-3-ol structure confirmation

Structure Confirmation of 1-Azaspiro[4.6]undecan-3-ol: A Comparative Guide to NMR vs. X-Ray Crystallography The incorporation of spirocyclic scaffolds, such as the 1-azaspiro[4.n]alkane system, has become a cornerstone s...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure Confirmation of 1-Azaspiro[4.6]undecan-3-ol: A Comparative Guide to NMR vs. X-Ray Crystallography

The incorporation of spirocyclic scaffolds, such as the 1-azaspiro[4.n]alkane system, has become a cornerstone strategy in modern drug discovery. These motifs increase the sp³ carbon fraction of drug candidates, offering unique three-dimensional vectors that improve target binding and metabolic stability[1].

1-Azaspiro[4.6]undecan-3-ol is a complex spirocycle featuring a pyrrolidine ring fused to a cycloheptane ring at a quaternary spiro carbon (C5), alongside a hydroxyl-bearing chiral center at C3. Confirming the precise connectivity, relative stereochemistry, and absolute configuration of such molecules is critical. This guide objectively compares the two premier techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SC-XRD)—providing field-proven methodologies and the mechanistic causality behind each experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Dynamics

Mechanistic Causality: NMR spectroscopy exploits the magnetic properties of atomic nuclei to determine molecular structure in solution, closely mimicking physiological conditions[2]. For spirocycles, standard 1D spectra are insufficient due to overlapping aliphatic signals. 2D NMR is mandatory. Heteronuclear Multiple Bond Correlation (HMBC) is used to bridge the two rings by detecting 2- and 3-bond couplings across the quaternary spiro carbon. Furthermore, because NMR measures inter-hydrogen distances through space via the Nuclear Overhauser Effect (NOE), it is the premier method for assigning relative stereochemistry (e.g., the syn/anti relationship of the C3-hydroxyl group relative to the cycloheptane ring)[3].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the synthesized 1-Azaspiro[4.6]undecan-3-ol in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Validation: Ensure the solution is perfectly clear and free of particulate matter to prevent magnetic field inhomogeneities that broaden spectral lines.

  • Backbone Connectivity (HSQC/HMBC): Acquire 2D ¹H-¹³C HSQC and HMBC spectra.

    • Validation: Locate the quaternary spiro carbon signal (typically ~60–75 ppm). The core spiro structure is validated only if this specific carbon exhibits distinct HMBC cross-peaks to both the adjacent pyrrolidine protons and the α-protons of the cycloheptane ring.

  • Relative Stereochemistry (NOESY): Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized for small molecules (e.g., 300–500 ms).

    • Validation: Integrate the NOE cross-peaks between the C3 proton and the cycloheptane protons. The presence or absence of these spatial correlations definitively assigns the relative diastereomeric configuration.

Single-Crystal X-Ray Diffraction (SC-XRD): Solid-State Absolute Configuration

Mechanistic Causality: While NMR excels at relative stereochemistry and dynamic conformational ensembles[4], it cannot easily determine absolute configuration without chiral derivatization. SC-XRD solves this by mapping the electron density of the molecule within a crystal lattice[5]. By forming a heavy-atom salt of the spirocyclic amine (such as a hydrochloride salt), researchers introduce anomalous scatterers (chlorine atoms). When irradiated with specific X-ray wavelengths, these heavy atoms scatter X-rays asymmetrically, allowing for the calculation of the Flack parameter to unambiguously assign the absolute (R/S) configuration[1].

Self-Validating Experimental Protocol:

  • Salt Formation: Dissolve the 1-Azaspiro[4.6]undecan-3-ol free base in a minimal amount of dry diethyl ether. Add 1.1 equivalents of ethereal HCl dropwise to precipitate the hydrochloride salt.

    • Validation: Isolate the solid and confirm complete protonation via a rapid ¹H NMR check (verifying the downfield shift of protons adjacent to the nitrogen)[1].

  • Crystallization: Dissolve the salt in a volatile solvent (e.g., methanol) and place it in a vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether) for vapor diffusion.

    • Validation: Harvest only single, non-twinned crystals with sharp edges and minimum dimensions of 0.1 x 0.1 x 0.1 mm.

  • Diffraction & Phasing: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å). Causality note: Cu radiation is chosen over Mo Kα because it maximizes the anomalous dispersion signal of lighter heavy atoms like chlorine.

  • Refinement: Solve the phase problem using direct methods and refine the atomic coordinates.

    • Validation: The structural model is considered valid when the final R₁ factor is < 5% and the Flack parameter is approximately 0 (with a standard uncertainty < 0.1).

Quantitative Comparative Analysis

To guide experimental design, the performance metrics of both techniques for spirocyclic structure confirmation are summarized below.

ParameterNMR SpectroscopyX-Ray Crystallography
State of Matter Solution (e.g., CDCl₃, DMSO-d₆)[2]Solid (Single Crystal)
Sample Requirement 1–10 mg (Non-destructive)~0.1 mg (Requires high-quality crystal)
Primary Output Inter-proton distances, connectivity[3]Electron density map, atomic coordinates[3]
Stereochemistry Relative (via NOE)Absolute (via Anomalous Dispersion/Flack)[1]
Dynamic Information Yes (Conformational ensembles)[4]No (Static snapshot)[4]
Throughput High (Minutes to hours)Low to Medium (Days to weeks for crystals)

Integrated Analytical Workflow

Because X-ray crystallography and NMR spectroscopy contain complementary information[5], modern drug development relies on a synergistic workflow. NMR provides rapid, high-throughput verification of connectivity and relative stereochemistry, while X-ray diffraction serves as the definitive endpoint for absolute configuration.

Workflow cluster_NMR NMR Spectroscopy (Solution-State) cluster_XRAY X-Ray Crystallography (Solid-State) Start 1-Azaspiro[4.6]undecan-3-ol (Synthesized Isomer Mixture) NMR_1D 1D 1H/13C & 2D HSQC/HMBC Verify Spiro Connectivity Start->NMR_1D Xray_Cryst HCl Salt Formation & Vapor Diffusion Crystallization Start->Xray_Cryst NMR_NOE 2D NOESY/ROESY Determine Relative Stereochemistry NMR_1D->NMR_NOE Final Complete 3D Structure & Absolute Configuration Confirmed NMR_NOE->Final Xray_Diff Diffraction (Cu Kα) & Flack Parameter Calculation Xray_Cryst->Xray_Diff Xray_Diff->Final

Integrated workflow for spirocycle structure elucidation using NMR and X-ray.

Conclusion

For the structural confirmation of 1-Azaspiro[4.6]undecan-3-ol, neither technique operates in isolation. NMR spectroscopy is the essential frontline tool, offering rapid validation of the spirocyclic core assembly and relative stereochemistry in solution. However, to advance a specific enantiomer through the drug development pipeline, SC-XRD of a heavy-atom salt remains the gold standard, providing the irrefutable absolute configuration required by regulatory agencies.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. 1

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. 4

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. 2

  • On the complementarity of X-ray and NMR data - PMC - NIH. 5

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR - Boston University. 3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 1-Azaspiro[4.6]undecan-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety, handling, and disposal protocols for 1-Azaspiro[4.6]undecan-3-ol. As a nitrogen-containing heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal protocols for 1-Azaspiro[4.6]undecan-3-ol. As a nitrogen-containing heterocyclic compound, its unique chemical structure necessitates rigorous adherence to proper disposal pathways to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards of 1-Azaspiro[4.6]undecan-3-ol is fundamental to its safe handling and disposal. The compound presents several health and chemical risks that dictate the required control measures.

Primary Health Hazards:

  • Eye Irritation: The compound is known to cause serious eye irritation[1][2]. Direct contact can result in significant discomfort or damage.

  • Skin Irritation: Contact with skin may cause irritation[1][2]. Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may be harmful and cause respiratory irritation[1][2].

Chemical Reactivity and Incompatibilities: 1-Azaspiro[4.6]undecan-3-ol is incompatible with a range of common laboratory chemicals. Segregation of waste is critical to prevent dangerous reactions. Incompatible materials include:

  • Strong oxidizing agents[1]

  • Strong acids[1]

  • Strong bases[1]

  • Strong reducing agents[1]

Hazard Profile Summary

Hazard TypeDescriptionPrimary Sources
Health Causes serious eye irritation. May cause skin and respiratory irritation.[1][2]
Chemical Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1]
Environmental Assumed to be toxic to aquatic life based on related compounds. Do not discharge into soil or water systems.[2][3]

Personal Protective Equipment (PPE) and Safe Handling

Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following equipment must be worn when handling 1-Azaspiro[4.6]undecan-3-ol in any form.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust[1][2][4].

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the material[4].

  • Protective Clothing: A laboratory coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or full-body suit should be worn[2][4].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[1][2]. If dust or aerosols are generated outside of a fume hood, a particle respirator (such as a P95 or P1 type) may be required[4].

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Isolate: Immediately alert others in the vicinity. Evacuate non-essential personnel and secure the area to prevent entry[1].

  • Ensure Ventilation: Work upwind of the spill. If not already in a fume hood, ensure the area is well-ventilated[1][2].

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in Section 2.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2][5]. For solid spills, carefully sweep up the material, avoiding dust formation[4].

  • Collect Waste: Place the absorbed material or swept solids into a suitable, clearly labeled, and sealable container for hazardous waste disposal[2][4].

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the decontamination materials for disposal as hazardous waste.

  • Prevent Environmental Release: Crucially, do not allow the spilled material or cleaning run-off to enter drains, sewers, or waterways[2][4].

Core Disposal Procedures

The guiding principle for the disposal of 1-Azaspiro[4.6]undecan-3-ol is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or poured down the drain.

Step-by-Step Waste Collection and Disposal Workflow

  • Segregation: Keep waste containing 1-Azaspiro[4.6]undecan-3-ol separate from incompatible materials, particularly strong oxidizing agents[1].

  • Container Selection: Use a designated, chemically compatible, and leak-proof container. The container must be in good condition and have a secure lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "1-Azaspiro[4.6]undecan-3-ol". Include the approximate quantity and date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials while awaiting pickup.

  • Professional Disposal: Arrange for the collection of the waste by a licensed professional waste disposal company. This is the only acceptable final disposal method[1][4]. Dispose of any contaminated packaging, such as the original product container, as unused product[4].

Disposal Decision-Making Flowchart

The following diagram outlines the logical workflow for the proper management of waste streams containing 1-Azaspiro[4.6]undecan-3-ol.

G start Waste Generated (1-Azaspiro[4.6]undecan-3-ol) decision_solid_liquid Is waste solid or liquid? start->decision_solid_liquid process_solid Place in a labeled solid hazardous waste container. decision_solid_liquid->process_solid Solid process_liquid Place in a labeled liquid hazardous waste container. decision_solid_liquid->process_liquid Liquid check_incompatible Is the waste stream free of incompatible materials? (e.g., strong oxidizers) process_solid->check_incompatible process_liquid->check_incompatible segregate Segregate from incompatible waste streams. check_incompatible->segregate No store Store container in a designated satellite accumulation area. check_incompatible->store Yes segregate->store end Arrange for pickup by a licensed hazardous waste contractor. store->end

Caption: Disposal workflow for 1-Azaspiro[4.6]undecan-3-ol waste.

Regulatory Context and Green Chemistry Principles

Disposal of this chemical is governed by local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA). It is the responsibility of the generator (the laboratory) to ensure full compliance.

Adhering to these disposal protocols aligns with the principles of green chemistry, which advocate for the prevention of waste and the design of chemical processes that reduce or eliminate the use and generation of hazardous substances[6][7]. Proper disposal is the final, critical step in the lifecycle of a chemical, ensuring that its environmental impact is minimized.

References

  • 1 - SAFETY DATA SHEET. (n.d.).
  • Safety data sheet. (2025, December 10).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet - Aaronchem. (2025, August 11).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • 安全データシート (Safety Data Sheet). (n.d.).
  • Safety Data Sheet 製品安全データシート. (2012, October 31).
  • 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane - AK Scientific, Inc. Safety Data Sheet. (n.d.).
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PMC.

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